cis-Chlordane

Description

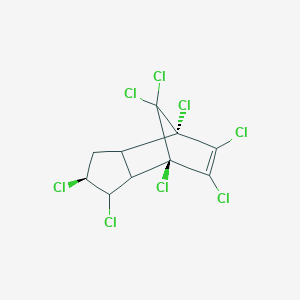

Structure

2D Structure

Propriétés

Key on ui mechanism of action |

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system. Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid. Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C. The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver. |

|---|---|

Numéro CAS |

5103-71-9 |

Formule moléculaire |

C10H6Cl8 |

Poids moléculaire |

409.8 g/mol |

Nom IUPAC |

(1R,2R,3S,4R,6R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8+,9-/m1/s1 |

Clé InChI |

BIWJNBZANLAXMG-IDTQJTQFSA-N |

Impuretés |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES isomérique |

C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Point d'ébullition |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

Densité |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

Point d'éclair |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Autres numéros CAS |

5103-71-9 |

Description physique |

Solid; [Cerilliant MSDS] |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Solubilité |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Synonymes |

(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |

Densité de vapeur |

14: (air= 1 at boiling point of chlordane) 14 |

Pression de vapeur |

0.000036 [mmHg] |

Origine du produit |

United States |

Environmental Transport and Distribution of Cis Chlordane

Atmospheric Transport and Partitioning

The atmosphere is a primary medium for the long-range transport of cis-chlordane, enabling its distribution to regions far from its original sources.

This compound can be transported over long distances in the atmosphere. nih.gov Evidence of this phenomenon comes from the detection of this compound in remote locations such as the Arctic. For instance, concentrations of this compound up to 0.0054 ng/m³ in the Norwegian Arctic are thought to have originated from the former Soviet Union. nih.gov Similarly, chlordane-related compounds found in the central Canadian Arctic have been traced back to air masses from western China. nih.gov The United States has been identified as a significant source of chlordane (B41520) in the air over the North Atlantic. nih.gov Studies have shown that the southeastern United States, in particular, has elevated atmospheric concentrations of chlordane-related compounds. nih.govacs.org This long-range atmospheric transport (LRAT) is a key factor in the global distribution of these persistent organic pollutants (POPs). The detection of chlordane in remote atmospheres like the Pacific and Atlantic Oceans and the Arctic further confirms that long-range transport occurs. epa.gov

The ratio of trans-chlordane (B41516) (TC) to this compound (CC) can serve as an indicator of the "age" of the chlordane mixture, with lower ratios suggesting more weathered sources. For example, the TC/CC ratio in the Norwegian Arctic changes from approximately 1 in the winter to 0.5 in the summer, indicating photochemical degradation of trans-chlordane during transport. cdc.gov In a remote mountainous region of southwestern China, the TC/CC ratio was found to be 0.60 ± 0.34.

Table 1: Atmospheric Concentrations of this compound in Various Locations

| Location | Concentration Range (pg/m³) | Median/Average Concentration (pg/m³) | Year of Study | Source |

| Tengchong Mountain, China | 2.3–690 | 33 | 2005-2006 | |

| High Alpine Stations (Europe) | 0.237–4.93 | - | - | aaqr.org |

| Southwest Greenland | 100-900 | - | - | aaqr.org |

| Arctic Ocean (vapor phase) | <10 | - | - | publications.gc.ca |

Note: Data presented in this table is based on available research findings and may not represent a comprehensive global dataset.

In the atmosphere, this compound exists in both the vapor phase and adsorbed to particulate matter. nih.gov The distribution between these two phases is temperature-dependent. At warmer temperatures, chlordane is predominantly found in the vapor phase. nih.govcdc.gov As temperatures decrease, the proportion of chlordane adsorbed to particles increases. nih.govcdc.gov For example, at 20°C, approximately 0.7% of chlordane is bound to particulate matter, while at 0°C, this increases to 11%. cdc.gov At 28°C, a temperature recorded during an arctic air monitoring study, about 45% of chlordane was found to be particle-bound. nih.govcdc.gov Although the amount of particle-adsorbed chlordane may be minor at ordinary temperatures, it plays a crucial role in atmospheric deposition processes. nih.govcdc.gov

This compound is removed from the atmosphere through both wet and dry deposition. Wet deposition occurs when chlordane is scavenged from the air by precipitation (rain or snow). cdc.gov It has been observed that particle-bound chlordane is more efficiently removed by rain than vapor-phase chlordane. cdc.gov In one study, 98% of the chlordane scavenged by rain was from the particulate phase. cdc.gov Dry deposition involves the settling of particle-adsorbed chlordane from the atmosphere. cdc.gov The Integrated Atmospheric Deposition Network (IADN) includes wet deposition, dry particle deposition, and net gas exchange in its estimates of atmospheric loadings to the Great Lakes. epa.gov It is estimated that approximately 3,300 kg of chlordane were deposited annually in the Arctic regions. nih.govcdc.gov

The exchange of this compound between the atmosphere and terrestrial or aquatic surfaces is a dynamic process. The direction of this exchange (deposition or volatilization) is determined by the fugacity gradient between the two compartments. nih.govresearchgate.net Fugacity is a measure of a chemical's escaping tendency from a particular phase. If the fugacity in the air is higher than in soil or water, net deposition will occur. Conversely, if the fugacity in soil or water is higher, net volatilization will take place. researchgate.net

Studies have shown that agricultural soils can act as a source of chlordane to the atmosphere through volatilization, even years after its application was banned. nih.govca.gov The relationship between soil and air concentrations of this compound can be complex, with some studies showing a weaker correlation compared to other organochlorine pesticides. nih.gov

Similarly, air-water exchange is a key process influencing the fate of this compound in aquatic environments. The direction of net flux can vary depending on the specific conditions of the water body and the atmosphere. acs.orgnih.gov In some cases, lakes can act as a sink for atmospheric this compound through deposition. acs.orgnih.gov In other instances, particularly in historically contaminated areas, lakes can become a source of this compound to the atmosphere via volatilization. acs.orgresearchgate.net

Atmospheric Deposition Processes

Aquatic Transport and Distribution

Once in aquatic systems, the transport and distribution of this compound are influenced by its low water solubility and high affinity for particulate matter.

Volatilization is a significant process for the removal of this compound from surface waters. who.int The rate of volatilization is influenced by factors such as water temperature, wind speed, and turbulence. cdc.gov Because of its higher vapor pressure and Henry's Law constant compared to some other chlordane components, this compound is more likely to volatilize from water or soil. epa.gov However, the strong tendency of this compound to adsorb to suspended sediments and bottom sediments can attenuate the rate of volatilization. epa.govcdc.gov In laboratory experiments, a significant portion of chlordane added to river water was lost, with volatilization being a contributing factor. nih.gov Estimated volatilization half-lives from a pond and lake are less than 10 days, though high concentrations in sediments suggest that this process may be slower in reality. cdc.gov Studies in the Great Lakes and the equatorial Indian Ocean have indicated that net volatilization of chlordane from these water bodies can occur, making them a source to the atmosphere. nih.govresearchgate.net

Sorption to Suspended Sediments and Particulates

Due to its hydrophobic nature, this compound in aquatic environments readily adsorbs to suspended sediments and particulate matter. ccme.ca This partitioning behavior is strongly correlated with the organic carbon content of the particles. cdc.gov In laboratory settings, chlordane has been observed to adsorb almost completely to sediments over a period of approximately six days. cdc.gov This strong sorption to suspended solids significantly influences its fate, as it can reduce the rate of volatilization from the water body. cdc.gov

Transport with Suspended Sediment

Once sorbed to suspended particles, this compound is transported along with these sediments. nih.gov In aquatic systems with high concentrations of suspended sediment, such as rivers near industrial discharge points, a substantial amount of chlordane can be transported in this manner. cdc.gov For instance, the annual transport of chlordane in suspended sediment from the Mississippi River to the Gulf of Mexico has been estimated to be significant. iarc.fr This sediment-associated transport is a major pathway for the redistribution of this compound within and between aquatic ecosystems. nih.govnih.gov

Soil and Sediment Transport and Mobility

In terrestrial and benthic environments, the transport and mobility of this compound are largely dictated by its interaction with soil and sediment particles.

Adsorption on Soil Particles and Immobility

This compound exhibits strong adsorption to soil particles, particularly those with high organic matter and clay content. fao.orgdtic.mil This strong binding renders it generally immobile or only slightly mobile in most soil types. fao.orgepa.gov Consequently, chlordane residues tend to remain in the upper layers of the soil. fao.org The strong adsorption to soil particles is a key factor in its long persistence in the terrestrial environment. epa.gov

Vertical Movement and Leaching Potential

Due to its strong adsorption to soil particles, the vertical movement of this compound through the soil profile is limited. who.int Studies have shown that the majority of chlordane residues remain in the topsoil, with minimal migration to lower soil strata. who.intcdnsciencepub.com As a result, the potential for this compound to leach into groundwater is generally considered low. herts.ac.uk However, some detections in groundwater have indicated that movement to groundwater can occur under certain conditions, such as in sandy soils or when applied via subsurface injection. fao.orgepa.govwho.int A field experiment on an intertidal sandflat showed that while there was some initial downward movement, there was little vertical movement of chlordane over time. cdc.gov

Influence of Soil Type and Organic Matter Content on Distribution

The distribution of this compound in soil is significantly influenced by soil type and its organic matter content. Soils with higher organic matter and clay content exhibit a greater capacity to adsorb and retain chlordane, leading to higher concentrations in these soil types. fao.orgdtic.mil In contrast, sandy soils with low organic matter content allow for greater mobility and potential for leaching. fao.org The rate of degradation of chlordane can also be affected by soil properties, with some studies suggesting that biodegradation is favored in sediments with high organic content. dtic.mil

Global and Regional Distribution Patterns

Despite its low volatility, this compound is subject to long-range atmospheric transport, leading to its global distribution. cdc.gov It has been detected in remote environments such as the Arctic and Antarctica, far from its original sources of application. cdc.govnerc.ac.uk This long-range transport is facilitated by its persistence in the environment and its ability to be carried on airborne particulate matter. epa.gov

Atmospheric concentrations of this compound have been found to be higher in the Northern Hemisphere compared to the Southern Hemisphere. uri.edu Regional distribution patterns often reflect historical usage, with higher concentrations found in areas where chlordane was extensively used for agriculture or termite control. researchgate.net For example, in China, usage was concentrated in the southeastern regions. While levels of chlordane are declining in many parts of the world due to regulatory bans, they can still be prevalent in the atmosphere of some developing countries. researchgate.net

Interactive Data Table: Physicochemical Properties of Chlordane Isomers

| Property | This compound | trans-Chlordane | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | fao.org |

| Molar Mass | 409.78 g/mol | 409.78 g/mol | dtic.mil |

| Vapor Pressure | 1 x 10⁻⁵ mm Hg at 25°C | 1 x 10⁻⁵ mm Hg at 25°C | dtic.milepa.gov |

| Water Solubility | Very low | Very low | herts.ac.uk |

| Log Kow | 2.78 | Not specified | epa.gov |

| Log Koc | Not specified | 6.3 (mean for suspended particulate matter) | cdc.govnih.gov |

Spatial and Temporal Trends in Environmental Concentrations

Studies have documented the presence of this compound in various environmental matrices across the globe, with concentrations generally showing a declining trend over time due to regulatory bans and restrictions on its use. nih.govacs.org However, the rate of decline has been observed to slow down in some regions, and in some cases, concentrations have shown an increase, potentially due to the remobilization of historical deposits influenced by climate change. cas.cn

In the Arctic, a region particularly susceptible to the accumulation of POPs, long-term monitoring has revealed a significant decrease in this compound concentrations in the air since the 1980s. nih.gov For instance, a 14-year study (1984-1998) in the Arctic air showed a significant decline in this compound, with an apparent half-life for 50% reduction ranging from 4.9 to 9.7 years. nih.gov Despite these declines, detectable levels persist. Air concentrations of this compound in the Norwegian Arctic as low as ≤0.0054 ng/m³ have been attributed to sources thousands of miles away. nih.gov More recent studies at the Zeppelin Station in the Arctic showed that after removing the long-term declining trend, detrended this compound concentrations exhibited increasing trends from 1993 to 2009, corresponding with rising surface air temperatures and decreasing sea-ice cover. cas.cn

In North America, urban areas have historically shown higher concentrations of chlordanes compared to rural and remote locations. researchgate.net For example, studies in the Great Lakes region have found higher concentrations of chlordanes in urban centers like Chicago. researchgate.net Sediment cores from the Great Lakes indicate that major inputs of persistent toxic chemicals, including chlordane, occurred between the 1950s and early 1970s. dfo-mpo.gc.ca In contrast, some studies have found surprisingly low or non-detectable levels of chlordanes in sediment cores from the Upper Mississippi River, despite its historical use in the region. nih.gov

Globally, the spatial distribution of this compound is widespread. A study of the global atmosphere found that chlordane-related compounds are more prevalent in developing countries, particularly in Asia. researchgate.net In Australia, the sum of trans- and this compound concentrations in the air ranged from 0.83 to 180 pg m⁻³, which were among the highest reported globally. uq.edu.au In contrast, concentrations in the open Pacific Ocean were higher in the Northern Hemisphere than the Southern Hemisphere for both gaseous and dissolved phases. uri.edu

Spatial and Temporal Trends of this compound Concentrations

| Location | Matrix | Time Period | Concentration Range | Reference |

|---|---|---|---|---|

| Norwegian Arctic | Air | 1988 | ≤0.0054 ng/m³ | nih.gov |

| Canadian Arctic (Alert) | Air | 1984-1998 | Significant decline (t½ = 4.9-9.7 years) | nih.gov |

| Arctic (Zeppelin Station) | Air | 1993-2009 | Increasing trend after detrending | cas.cn |

| High Alpine Stations (Europe) | Air | Not specified | 0.237–4.93 pg m⁻³ | aaqr.org |

| Great Lakes (Chicago) | Precipitation | 1997-2003 | Highest concentrations among studied sites | researchgate.net |

| Australia | Air | 2012 | 0.83–180 pg m⁻³ (sum of trans- and this compound) | uq.edu.au |

| Pearl River Delta, China | Air | Summer/Winter | 100-2600 pg m⁻³ (total chlordane) | researchgate.net |

Source Apportionment using Enantiomeric Signatures

This compound is a chiral compound, existing as two enantiomers, (+) and (-), which have identical physical and chemical properties but can be metabolized at different rates by biological systems. Technical chlordane, when produced, contains a racemic mixture of these enantiomers, meaning there is a 1:1 ratio. researchgate.net However, in the environment, microbial degradation can be enantioselective, leading to a shift in this ratio. This unique property allows scientists to use the enantiomeric fraction (EF) to distinguish between "fresh" (racemic) and "weathered" or aged (non-racemic) sources of chlordane. The EF is calculated as the peak area of the (+)-enantiomer divided by the sum of the peak areas of the (+) and (-)-enantiomers. An EF of 0.5 indicates a racemic mixture, while deviations from this value suggest enantioselective processes have occurred. muni.cz

Studies have shown that in soils, there is often a preferential degradation of (-)-cis-chlordane, resulting in an EF greater than 0.5. nih.gov This non-racemic signature can then be transferred to the atmosphere through volatilization, providing a marker for soil-derived emissions. nih.gov Conversely, air in urban areas or inside homes treated with chlordane for termite control often shows a racemic signature (EF ≈ 0.5), indicative of emissions from the technical product without significant degradation. researchgate.net

The enantiomeric signature of this compound has been investigated in various environmental compartments worldwide. In the air of rural and background areas of North America, this compound tends to be non-racemic, with EFs typically greater than 0.5, suggesting that weathered soil residues are a significant source. researchgate.net In contrast, near urban centers like Toronto and Chicago, EFs are closer to racemic, pointing to continued emissions from historical urban use. researchgate.net

In the Arctic, the long-term average EF for this compound in the air has been found to be close to racemic (0.505 ± 0.004), but seasonal variations exist. muni.cz In aquatic ecosystems, the enantioselective degradation of this compound can also occur. For example, some fish species have been shown to preferentially biotransform the (+)-enantiomer of this compound. diva-portal.org

Enantiomer Fractions (EF) of this compound in Various Environmental Matrices

| Environmental Matrix | Location | Enantiomer Fraction (EF) | Inferred Source/Process | Reference |

|---|---|---|---|---|

| Background Soils | Global | >0.5 (preferential degradation of (-)-enantiomer) | Weathered/aged sources | nih.gov |

| Urban Air (Toronto, Chicago) | North America | Near racemic (≈0.5) | Fresh emissions from historical use | researchgate.net |

| Rural/Remote Air | North America | >0.5 | Aged sources, likely soil volatilization | researchgate.net |

| Arctic Air | Canada (Alert) | 0.505 ± 0.004 (long-term average) | Mixture of sources, close to racemic | muni.cz |

| Trout | Western U.S. National Parks | Depletion of (+)-enantiomer | Enantioselective biotransformation | diva-portal.org |

Modeling Approaches for Long-Range Environmental Transport Potential (LRTP)

To assess the potential of chemicals like this compound to be transported over long distances and impact remote environments, scientists use multimedia environmental fate and transport models. These models provide metrics to quantify a chemical's Long-Range Transport Potential (LRTP). The OECD POV and LRTP Screening Tool is one such model that is widely used for regulatory assessments. oecd.org

Characteristic Travel Distance (CTD) Assessments

The Characteristic Travel Distance (CTD) is a metric that estimates the distance a chemical can travel in a mobile medium (air or water) before it is removed by degradation or deposition. rsc.org A longer CTD indicates a higher potential for long-range transport. The OECD Screening Tool calculates the CTD for chemicals based on their physical-chemical properties and degradation rates. oecd.org

Transfer Efficiency (TE) and Remotely Transferred/Accumulated Fractions

The Transfer Efficiency (TE) is another key metric used to assess LRTP. It quantifies the efficiency with which a chemical is transferred from the atmosphere to surface media (soil and water) in a remote region. rsc.org A higher TE suggests a greater potential for the chemical to deposit and accumulate in remote ecosystems.

More recently, the concept of "emission fractions" has been introduced to provide a more comprehensive assessment. These include:

The environmentally dispersed fraction (ϕ1): This represents the relative potential of a chemical to undergo long-range transport by both air and water. rsc.org

The remotely transferred fraction (ϕ2): This expresses the relative extent to which a chemical is net transferred to the surface compartments of a remote region, accounting for dispersion in both air and water. rsc.org

The remotely accumulated fraction (ϕ3): This metric quantifies the relative extent to which a chemical accumulates in the surface compartments of a remote region. rsc.org

For this compound, which is a semi-volatile organic chemical, both long-range atmospheric transport and long-range water transport are considered important pathways. rsc.org The thresholds for both CTD and the environmentally dispersed fraction (ϕ1) in some modeling frameworks are defined by the values for this compound. rsc.org This highlights its role as a key reference compound in assessing the long-range transport behavior of other persistent organic pollutants.

Environmental Transformation and Degradation Pathways of Cis Chlordane

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For cis-chlordane, these include photodegradation, oxidation, and hydrolysis.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is a significant pathway for the breakdown of chlordane (B41520) in the atmosphere and on surfaces exposed to sunlight. cdc.govnih.gov The process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of new products.

Under normal light conditions, chlordane is relatively stable. who.int However, its degradation can be accelerated in the presence of photosensitizers. who.int Photosensitizers are compounds that absorb light energy and transfer it to other molecules, initiating their degradation. For instance, rotenone (B1679576) and benzophenone (B1666685) can act as photosensitizers, and when exposed to irradiation at wavelengths above 300 nm, they can induce the isomerization of some chlordane components. who.int In the absence of a photosensitizer on plant foliage, no detectable degradation products of chlordane were observed. who.int

The energy of light is inversely proportional to its wavelength; shorter wavelengths carry more energy. annualreviews.org Light at a wavelength of 300 nm, for example, imparts enough energy to disrupt most covalent bonds. annualreviews.org

Research indicates that the photodegradation rates of chlordane isomers are not uniform. Trans-chlordane (B41516) undergoes photochemical degradation more readily than this compound. cdc.govnih.gov This differential degradation is evident in the changing ratio of trans- to this compound observed in the Norwegian Arctic, where the ratio shifts from approximately 1 in the winter to 0.5 in the summer, suggesting a greater breakdown of the trans-isomer during the sunlit summer months. cdc.govnih.gov

One of the primary photodegradation reactions of this compound involves the formation of a "half-cage" product, specifically 1,3,4,7,8,9,10,10-octachlorotetracyclo[5.2.1.02,6.04,9]decane. annualreviews.org This occurs through a process of proton migration to the dichloroethylene moiety and the formation of a new carbon-carbon bond from one of the cyclopentane (B165970) carbons. cdc.gov In contrast, the stereochemistry of trans-chlordane prevents it from forming such cage-like structures; instead, it yields methylene-bridged isomers. annualreviews.org

Studies have also documented that photoreactions of chlordane compounds in the environment lead to the formation of photoheptachlor (B1496621) and photo-cis-chlordanes. researchgate.net Interestingly, while photo-cis-chlordane is more biodegradable than its parent compound, it exhibits higher bioaccumulation potential, which could have significant implications for food chains. fao.org

Computational chemistry has emerged as a valuable tool for predicting the environmental fate and degradation pathways of pesticides like this compound. capes.gov.brmdpi.comnih.gov These methods can be used when experimental data is limited by factors such as cost or time. thepsci.eu

One approach involves using nonempirical molecular orbital calculations, such as Gaussian 98W, to determine bond dissociation energies. capes.gov.brnih.gov By calculating the energy barriers for reactions like dehalogenation, researchers can deduce the likely photodegradation pathways. mdpi.com For example, a study on the photodegradation of this compound, trans-chlordane, and heptachlor (B41519) in ethanol (B145695) used these methods to determine their degradation fates and products. capes.gov.brnih.gov The results showed that all three compounds generated two di-dechlorinated products. capes.gov.brnih.gov Such computational models help in understanding the reactivity at various positions within the molecule and predicting the most probable degradation products. capes.gov.brmdpi.comnih.gov

Interactive Table: Predicted Degradation Products of Chlordane Isomers

| Isomer | Predicted Degradation Products | Computational Method |

| This compound | Two di-dechlorinated products | Nonempirical molecular orbital calculation (Gaussian 98W) |

| trans-Chlordane | Two di-dechlorinated products | Nonempirical molecular orbital calculation (Gaussian 98W) |

Isomer-Specific Photodegradation Rates

Oxidation in Air

In the atmosphere, chlordane exists predominantly in the vapor phase. cdc.gov Oxidation by photochemically produced hydroxyl radicals (OH) is a significant chemical removal process for airborne chlordane. cdc.govfao.orgepa.gov The estimated half-life for the reaction of vapor-phase chlordane with hydroxyl radicals is approximately 6.2 hours, suggesting that this is a dominant degradation pathway in the atmosphere. fao.orgepa.gov This rapid oxidation, along with photolysis, contributes to the degradation of chlordane in the air. cdc.govnih.gov

Hydrolysis and Dechlorination in Environmental Matrices

Hydrolysis, the reaction with water, and dechlorination, the removal of chlorine atoms, are other potential abiotic degradation pathways for this compound. However, the significance of these processes appears to be limited, particularly in soil and sediment.

Chlordane is generally resistant to chemical degradation in water bodies and is not readily removed by hydrolysis or photodegradation in aquatic systems. who.int Studies have shown that processes like hydrolysis and dechlorination are less important for chlordane removal from aquatic environments compared to sediment transport. nih.gov Similarly, in soil, chlordane is not considered susceptible to significant hydrolysis. epa.gov

While chlordane in a solution can be susceptible to alkaline hydrolysis, this is not the case for chlordane that is bound to soil particles. dtic.milresearchgate.net This suggests that the soil matrix protects the compound from this degradation pathway. The persistence of chlordane in soil, with a half-life that can be as long as 3.3 years, further indicates the slow rate of abiotic degradation processes like hydrolysis and dechlorination in this medium. epa.gov

Isomerization in Plants (cis- to trans-Chlordane)

Evidence suggests that plants can facilitate the isomerization of this compound to its stereoisomer, trans-chlordane. nih.govcdc.gov Studies have observed the reappearance of trans-chlordane in soil columns after it had previously disappeared, indicating that this compound was isomerizing to the trans form. nih.gov While small quantities of chlordane can be absorbed from contaminated soil and moved into the plant, the proportion of trans-chlordane has been noted to be significantly lower in plots with crops compared to fallow plots. nih.gov The uptake and translocation of chlordane components from the soil into and throughout the plant occur with genus-specific patterns. oup.com The detection of chlordane components in the xylem sap of plants grown in contaminated soil confirms the pathway for soil-sequestered hydrophobic contaminants to enter the aqueous environment of the plant. oup.com

Biotic Degradation Processes

The breakdown of this compound in the environment is significantly driven by living organisms, a process known as biotic degradation. This primarily involves microbial activity in soil and sediment, which can lead to the alteration and potential detoxification of the compound. Biotic processes are also responsible for the differential degradation of chlordane's enantiomers, the non-superimposable mirror-image forms of the molecule.

Microbial Degradation in Soil and Sediment

Microorganisms play a crucial role in the transformation of chlordane in soil and sediment environments. The bulk of scientific literature indicates that chlordane generally degrades slowly in soils, in some cases persisting for more than two decades. nih.gov However, the rate and extent of degradation are highly dependent on environmental conditions, such as the presence of oxygen.

Under anaerobic (oxygen-deficient) conditions, research has been directed toward reductive processes for chlordane degradation. dtic.mil Studies in river sediment have shown that anaerobic biodegradation of chlordane can occur, often accompanied by methane (B114726) production. dtic.mil In one such study, the degradation rate for trans-chlordane was higher than for this compound. dtic.mil

A study evaluating the anaerobic biodegradation of cis- and trans-chlordane in river sediment from Japan found that after a 20-week incubation period in darkness at 30°C, the residual ratios were 88% for this compound and 67% for trans-chlordane, following an initial lag period of about four weeks. nih.govcdc.gov This indicates a slower anaerobic degradation for the cis-isomer compared to the trans-isomer. nih.govcdc.gov The order of biodegradation in these river sediments was determined to be HCB > TC > CC. researchgate.net Another study found that the highest biodegradation for chlordanes (55.6%) was achieved with the simultaneous application of 20 mM KNO3 and 3.0% (w/w) MCD, a bioaccessibility enhancer. researchgate.net

Table 1: Anaerobic Biodegradation of this compound in River Sediment

| Study Parameter | Finding | Citation |

|---|---|---|

| Incubation Period | 20 weeks | nih.govcdc.gov |

| Conditions | Anaerobic, dark, 30°C | nih.govcdc.gov |

| Initial Lag Phase | Approximately 4 weeks | nih.govcdc.gov |

| This compound Residual | 88% | nih.govcdc.gov |

| trans-Chlordane Residual | 67% | nih.govcdc.gov |

| Comparative Degradation | Biodegradation rate was higher for trans-chlordane than this compound. | dtic.milresearchgate.net |

Several microorganisms capable of degrading chlordane have been identified. The white-rot fungus, Phanerochaete chrysosporium, has been shown to degrade chlordane extensively. nih.govdtic.mil In liquid cultures, this fungus degraded 36.8% of chlordane within 30 days, while in inoculated soil cultures, 28% was degraded in 60 days. nih.gov

Actinobacteria, particularly the genus Streptomyces, have demonstrated significant potential for chlordane biodegradation. researchgate.netconicet.gov.ar Several Streptomyces strains have been isolated that can tolerate and degrade organochlorine pesticides. researchgate.netconicet.gov.ar One study reported that Streptomyces sp. M7 could use chlordane as its sole carbon source. researchgate.net Another investigation found that six different Streptomyces strains removed 97% to 99.8% of γ-chlordane (a component of technical chlordane sometimes referred to as trans-chlordane, but the study focused on technical grade chlordane which includes the cis-isomer) from a liquid medium within 24 hours. conicet.gov.ar In soil, one of these strains achieved a 56% reduction in γ-chlordane after 28 days. conicet.gov.ar A report also exists of a Nocardiopsis sp. isolated from soil that could metabolize pure cis- and trans-chlordane. conicet.gov.arresearchgate.net

Table 2: Microorganisms Involved in this compound Degradation

| Microorganism | Type | Degradation Findings | Citation |

|---|---|---|---|

| Phanerochaete chrysosporium | White-rot fungus | Degraded 23-36.8% of chlordane in liquid and soil cultures. | nih.govdtic.mil |

| Streptomyces sp. | Bacterium (Actinobacteria) | Strains removed 97-99.8% from liquid media; one strain reduced soil levels by 56% in 28 days. | researchgate.netconicet.gov.ar |

| Nocardiopsis sp. | Bacterium (Actinobacteria) | Capable of metabolizing pure cis- and trans-chlordane in culture. | conicet.gov.arresearchgate.net |

| Aspergillus niger | Fungus | A pure culture was reported to degrade chlordane after adaptation. | nih.govcdc.gov |

Anaerobic Biodegradation Studies

Persistence of this compound Residues in Soil and Sediments

This compound, a major component of technical chlordane, is known for its high persistence in the environment, particularly in soil and sediments. orst.edupanda.org Its chemical stability, low water solubility, and resistance to biodegradation contribute to its long environmental half-life. orst.edu

Persistence in Soil: The half-life of chlordane in soil can vary widely depending on environmental conditions, with estimates ranging from 37 days to 3500 days. orst.edu Some studies report an average half-life of approximately one to four years. who.intpic.intfao.org Due to its persistence, chlordane residues have been detected in agricultural soils more than five years after its last application. pic.int For instance, studies in the U.S. have shown that 15-40% of the applied chlordane was still present in sandy loam soil for up to 14 years. pic.int

Chlordane is generally considered immobile or only slightly mobile in soil, tending to adsorb strongly to soil particles, especially those with high organic content. fao.orgepa.gov This strong adsorption means that residues are not likely to migrate significantly through the soil profile, with generally not more than 15% moving below the cultivated layer. who.int However, despite its low mobility, chlordane has been detected in groundwater, indicating that some movement can occur. orst.eduepa.gov Volatilization from the soil surface is a major dissipation pathway. who.int

Persistence in Sediments: Once in aquatic systems, chlordane's hydrophobic nature causes it to associate with particulate matter and accumulate in bed sediments. ccme.ca This process is a major fate for chlordane in water. epa.gov Chlordane degrades slowly in aquatic sediments. ccme.ca In a study of a freshwater lake treated with technical chlordane, residues moved quickly to the bottom sediment and persisted. After 421 days, mean residue levels in the sediment were still significant. who.int The presence of chlordane in sediment core samples further suggests its high persistence in the adsorbed state in the aquatic environment. epa.gov

The bioavailability and toxicity of sediment-associated chlordane are influenced by factors such as the total organic carbon (TOC) content of the sediment. ccme.ca Higher TOC can reduce the amount of chlordane dissolved in the interstitial water, thereby decreasing its bioavailability to benthic organisms. ccme.ca

Factors Affecting Persistence:

Soil and Sediment Type: The organic matter content is a key factor. Chlordane adsorbs to organic matter, which can reduce its mobility and volatilization. who.int Sandy soils may allow for greater passage of chlordane to groundwater. fao.org

Climate: Degradation rates can vary with climate. pic.int

Application Method: Whether chlordane is applied to the surface or incorporated into the soil affects its persistence and volatilization. pic.intepa.gov

Microbial Activity: While chlordane is generally resistant to biodegradation, microbial degradation does occur, albeit slowly. epa.govnih.gov The rate of biodegradation can vary significantly depending on the sediment properties and the level of contamination. nih.gov

Table of Research Findings on this compound Persistence

Table of Factors Influencing Enantioselectivity of this compound

Biotransformation and Metabolic Fates of Cis Chlordane

Metabolic Pathways in Biological Systems

The metabolism of cis-chlordane has been the subject of numerous studies, revealing intricate pathways involving oxidation, hydroxylation, dechlorination, and conjugation. These transformations are primarily carried out by microsomal enzyme systems, particularly cytochrome P450 monooxygenases, in the liver of mammals. nih.govepa.gov

Several metabolic schemes for this compound have been proposed based on in vivo and in vitro studies in various animal models, including rats and rabbits. cdc.gov A primary route of metabolism for both cis- and trans-chlordane (B41516) involves the formation of dichlorochlordene and the subsequent highly persistent metabolite, oxychlordane (B150180). nih.govacs.org These intermediates can then be further converted to key metabolites like 1-exo-hydroxy-2-chlorochlordene and 1-exo-hydroxy-2-endo-chloro-2,3-exo-epoxychlordene. nih.govacs.org

Another significant metabolic route, particularly for this compound, involves direct hydroxylation reactions. nih.govacs.org This pathway leads to the formation of 1-exo-hydroxydihydrochlordenes and 1,2-trans-dihydroxydihydrochlordene. nih.govacs.org In vitro studies using rat liver microsomes have also identified other intermediates, suggesting a pathway based on reductive dechlorination through dihydroheptachlor to dihydrochlordene, with parallel pathways of hydroxylation, desaturation, and epoxide formation. usu.edu

Four main metabolic pathways for chlordane (B41520) have been proposed:

Hydroxylation to 3-hydroxychlordane, followed by dehydration to form 1,2-dichlorochlordene, a precursor to oxychlordane. nih.gov

Dehydrochlorination to form heptachlor (B41519), which is then metabolized to heptachlor epoxide and various hydroxylated products. nih.gov

Dechlorination to monochlorodihydrochlordene. nih.gov

Replacement of chlorine atoms with hydroxyl groups to form mono-, di-, and trihydroxy metabolites, which can be excreted or conjugated. nih.gov

The most significant and persistent metabolite of both cis- and trans-chlordane is oxychlordane . epa.govnih.gov This metabolite is formed through the epoxidation of 1,2-dichlorochlordene, which itself is a product of the initial metabolism of chlordane isomers. nih.gov Oxychlordane is highly stable and tends to accumulate in adipose tissue, making it a long-term residue in exposed organisms. cdc.govnih.gov Studies in mice have shown that while the parent chlordane isomers are cleared from tissues relatively quickly, oxychlordane persists for a much longer duration, with a half-life that can extend to over 100 days. jst.go.jp Its persistence and higher toxicity compared to the parent compound are of significant toxicological concern. nih.govfavv-afsca.be

Another key metabolite is trans-nonachlor (B44118) , which is also a component of technical chlordane. iarc.fr Like oxychlordane, trans-nonachlor is persistent and found as a major residue in human tissues. cdc.gov

The formation of these persistent metabolites underscores the long-term impact of this compound exposure. The slow metabolism and elimination of oxychlordane contribute significantly to the body burden of chlordane-related compounds. cdc.gov

In addition to the major metabolites, the biotransformation of this compound produces a variety of minor and subsequent metabolic products. In vitro studies with human liver microsomes have identified several metabolites, including chlordene (B1668713) chlorohydrin, monohydroxylated dihydrochlordene, 1,2-dichlorochlordene, 1-hydroxy-2-chlorochlordene, 1-hydroxy-2-chloro-2,3-epoxychlordene, and 1,2-hydroxychlordene. cdc.gov

Further metabolism of the primary intermediates leads to more polar compounds that can be more readily excreted. For instance, the key metabolites 1-exo-hydroxy-2-chlorochlordene and 1-exo-hydroxy-2-endo-chloro-2,3-exo-epoxychlordene are subject to further degradation. nih.govacs.org Research has also identified hydroxylated metabolites in rat excreta, indicating that chlordane metabolism proceeds through a series of oxidative enzyme reactions. nih.gov In vitro studies with rat liver microsomes have also characterized a dihydroheptachlor metabolite from this compound incubations. usu.edu

Conjugation reactions play a role in the detoxification and excretion of chlordane metabolites. These processes involve the attachment of endogenous molecules, such as glucuronic acid, to the hydroxylated metabolites, increasing their water solubility and facilitating their elimination from the body. nih.goviarc.fr Evidence for this comes from the identification of a glucuronide conjugate in the urine of exposed animals. who.int Studies in rabbits have suggested that their conjugative metabolic system is more efficient than that of rats. nih.govepa.gov The excretion of these water-soluble metabolites primarily occurs through feces, with a smaller proportion eliminated in the urine. cdc.gov

Minor and Subsequent Metabolites

Isomer-Specific Biotransformation Differences

The biotransformation of chlordane is not uniform across its isomers. Significant differences exist in the degradation rates and metabolic pathways of cis- and trans-chlordane, which can affect their persistence and toxic potential.

The metabolic pathways also show isomer specificity. While both isomers can be metabolized via the dichlorochlordene and oxychlordane route, trans-chlordane is more readily metabolized through this pathway. nih.govacs.org Conversely, this compound is more readily degraded through a more direct hydroxylation pathway, leading to the formation of 1-exo-hydroxydihydrochlordenes and 1,2-trans-dihydroxy-dihydrochlordene. nih.govacs.orgepa.gov In vitro studies with rat liver microsomes have supported these findings, showing that the cis-isomer predominantly undergoes dehalogenation, while the trans-isomer is mainly desaturated or hydroxylated. usu.edu

The rate of conversion to the persistent metabolite oxychlordane also differs, with the metabolism of trans-chlordane to oxychlordane being more rapid than that of this compound. oup.com This differential metabolism is influenced by the specific cytochrome P450 enzymes involved. nih.gov

Table 1: Key Metabolites of this compound and their Characteristics

| Metabolite | Formation Pathway | Persistence | Key Findings | Citations |

|---|---|---|---|---|

| Oxychlordane | Epoxidation of 1,2-dichlorochlordene | High | The most persistent and toxic metabolite; accumulates in adipose tissue. | nih.govepa.govnih.govjst.go.jpfavv-afsca.be |

| trans-Nonachlor | Component of technical chlordane and potential metabolite | High | A major and persistent residue found in human tissues. | iarc.frcdc.gov |

| 1-exo-hydroxy-2-chlorochlordene | Further metabolism of dichlorochlordene | Moderate | A key intermediate metabolite. | nih.govacs.org |

| 1-exo-hydroxy-2-endo-chloro-2,3-exo-epoxychlordene | Further metabolism of dichlorochlordene | Moderate | A key intermediate metabolite. | nih.govacs.org |

| 1-exo-hydroxydihydrochlordenes | Direct hydroxylation of this compound | Low | A major route for this compound metabolism. | nih.govacs.org |

| 1,2-trans-dihydroxy-dihydrochlordene | Direct hydroxylation of this compound | Low | A major route for this compound metabolism. | nih.govacs.org |

| Chlordene chlorohydrin | Minor metabolic pathway | Low | Identified in in vitro studies with human liver microsomes. | cdc.gov |

| Monohydroxylated dihydrochlordene | Minor metabolic pathway | Low | Identified in in vitro studies with human liver microsomes. | cdc.gov |

Table 2: Comparison of cis- and trans-Chlordane Biotransformation

| Feature | This compound | trans-Chlordane | Citations |

|---|---|---|---|

| Elimination Rate | Faster | Slower | cdc.govnih.gov |

| Primary Metabolic Pathway | Direct hydroxylation | Dichlorochlordene/Oxychlordane pathway | nih.govacs.orgusu.eduepa.gov |

| Rate of Conversion to Oxychlordane | Slower | Faster | oup.com |

Stereoselectivity in Biotransformation Reactions

The biotransformation of this compound is characterized by significant stereoselectivity, where metabolic enzymes preferentially process one enantiomer over the other. This enantiomer-specific metabolism can lead to a non-racemic mixture of the parent compound and its metabolites in tissues. uga.edu

Studies using liver microsomes from male rats have demonstrated that the metabolism of this compound is enantioselective, resulting in an enrichment of (+)-cis-chlordane. nih.gov This process is highly dependent on the specific cytochrome P450 (P450) enzymes involved. For instance, microsomes from rats pretreated with phenobarbital (B1680315) (PB), an inducer of CYP2B enzymes, showed different enantiomeric enrichment compared to those from rats treated with dexamethasone (B1670325) (DX), a CYP3A inducer. nih.gov The metabolism of this compound to its primary metabolites, oxychlordane and 1,2-dichlorochlordene, occurs enantioselectively. nih.gov

In vivo studies also confirm this stereoselectivity. In laying hens, (-)-cis-chlordane was found to be dominant in all tissues, and this dominance increased over time. nih.gov Conversely, its metabolite, oxychlordane, showed an overwhelming dominance of the (+)-isomer. nih.gov Similarly, in Arctic marine food webs, the enantiomer fractions (EFs) of chlordane compounds were often non-racemic in higher-trophic-level animals like seals and polar bears, indicating enantiomer-specific biotransformation. diva-portal.org The enrichment of (+)-oxychlordane in marine mammals may be due to the enantiomer-specific biotransformation of the (+)-enantiomers of both cis- and trans-chlordane. This suggests that biological processes, mediated by chiral biomolecules like enzymes, can significantly alter the enantiomeric signature of this compound from the original racemic mixture present in the environment. researchgate.net

In Vivo and In Vitro Studies of Metabolism

The metabolism of this compound has been extensively studied using both whole-animal models (in vivo) and isolated cellular components (in vitro) to elucidate its metabolic pathways.

Animal Model Systems

In vivo studies in various animal models, including rats, mice, and rabbits, have been crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. cdc.gov When administered orally to rats, the cis-isomer is generally eliminated more quickly than the trans-isomer. cdc.govinchem.org Following a single oral dose to rats, over 90% of the dose was excreted within seven days, primarily through the feces. inchem.org

In a study where mice were given a single oral dose of a cis- and trans-chlordane mixture, both isomers showed their highest concentrations on the first day and were undetectable in most tissues by day 14. jst.go.jp The biological half-life for this compound in mouse tissues was approximately one day. jst.go.jp However, its primary metabolite, oxychlordane, was far more persistent, remaining in tissues for over 52 weeks. jst.go.jp This demonstrates that while the parent compound is cleared relatively quickly, its metabolite persists and accumulates. jst.go.jp

Distribution studies in rats show that after oral administration, this compound and its metabolites are distributed throughout the body, with the highest concentrations consistently found in adipose tissue, followed by the liver, kidney, brain, and muscle. who.intcdc.govornl.gov This pattern of distribution to fatty tissues is a hallmark of lipophilic compounds like chlordane.

Isolated Microsomal Preparations

In vitro studies using hepatic microsomal preparations have been instrumental in identifying the specific metabolites of this compound and the enzymes responsible for their formation. epa.gov Incubating this compound with liver microsomes from rats and humans has identified several metabolites, including oxychlordane, chlordene chlorohydrin, 1,2-dichlorochlordene, and various hydroxylated products. cdc.govepa.gov These experiments confirm that the liver is a primary site of chlordane metabolism.

Research using rat liver microsomes has shown that this compound can be metabolized via dehydrogenation to form 1,2-dichlorochlordene, which is then epoxidized to oxychlordane. epa.gov Another proposed pathway involves reductive dehalogenation. usu.edu Studies have noted differences in the metabolic products between cis- and trans-isomers; for instance, this compound incubation led to the formation of dihydroheptachlor, which was not seen with the trans-isomer. usu.edu

Incubation of 14C-labeled this compound with mouse liver microsomes resulted in the binding of its metabolites to cellular macromolecules, including proteins, RNA, and DNA. nih.gov The cis-isomer produced significantly more bound radioactive material than the trans-isomer, suggesting it is more readily activated to reactive intermediates by microsomal enzymes. nih.gov

Enzyme Induction and Metabolic Alterations

Exposure to this compound can induce the activity of hepatic microsomal enzymes, particularly cytochrome P450 monooxygenases. who.int This induction is a sensitive biological indicator of chlordane exposure and can alter the rate and pathway of its metabolism. who.intiarc.fr

Studies have shown that pretreatment of rats with enzyme inducers like phenobarbital (which induces CYP2B isoforms) and dexamethasone (which induces CYP3A isoforms) significantly impacts the metabolism of this compound in isolated liver microsomes. nih.gov The rate of metabolism was highest in microsomes from phenobarbital-treated rats, followed by dexamethasone-treated, and then untreated rats. nih.gov This demonstrates that specific P450 isoforms, particularly CYP2B and CYP3A, are involved in chlordane biotransformation. nih.gov This induction can enhance the transformation of chlordane into more toxic metabolites. cdc.gov The use of induced microsomes in in vitro experiments generally led to increased binding of this compound-derived material to proteins and DNA. nih.gov

Bioaccumulation and Tissue Distribution of this compound and its Metabolites

Due to its lipophilic (fat-soluble) nature, this compound and its even more persistent metabolite, oxychlordane, tend to bioaccumulate in organisms, concentrating in fatty tissues. epa.gov

Upon entering the body, this compound is distributed to various tissues, but it is preferentially stored and accumulated in adipose tissue. who.int In rats, tissue concentrations are highest in fat, followed by the liver, kidney, brain, and muscle. cdc.gov A similar pattern was observed in laying hens, where chlordane-related compounds accumulated preferentially in fat, followed by the intestines, ovum, and egg yolk. nih.gov

The most significant aspect of its bioaccumulation profile is the persistence of its metabolite, oxychlordane. who.int While this compound is metabolized and cleared relatively quickly, oxychlordane is eliminated very slowly. jst.go.jp Studies in mice showed that oxychlordane remained in tissues for over a year after a single dose, with a biphasic elimination pattern: an initial half-life of about 20 days, followed by a much slower second phase with a half-life exceeding 100 days. jst.go.jp This high potential for accumulation means that long-term exposure leads to a significant body burden, primarily of oxychlordane. inchem.org

Factors Influencing Bioaccumulation

Several biological and environmental factors influence the bioaccumulation of this compound and its metabolites.

Lipid Content: The single most important factor is the lipid content (adiposity) of the organism and its tissues. researchgate.net Because this compound is highly lipophilic, organisms with higher body fat percentages will accumulate higher concentrations. A study on northern redhorse suckers demonstrated that the tissue retention of chlordane was directly proportional to the fish's adiposity. cdnsciencepub.com For a fish with 2% lipid content, the half-life of the cis-isomer was 60 days. cdnsciencepub.com

Trophic Level: Bioaccumulation can lead to biomagnification, where concentrations increase at successively higher levels of the food web. Diet is a dominant factor influencing contaminant levels in top predators like marine mammals and seabirds. researchgate.net

Metabolic Capability: The ability of an organism to metabolize this compound affects its accumulation. Species with more efficient metabolic pathways for breaking down and excreting the compound will accumulate less. researchgate.net However, this is complicated by the fact that metabolism often produces the more persistent oxychlordane. ornl.gov

Exposure Duration: The length of exposure plays a critical role. Continuous, long-term exposure allows for greater accumulation, particularly of the slow-clearing metabolite oxychlordane. cdc.gov

Interactive Data Table: Factors Influencing this compound Bioaccumulation

| Factor | Influence on Bioaccumulation | Key Findings | Source |

| Lipid Content (Adiposity) | Directly Proportional: Higher lipid content leads to higher accumulation and longer retention times. | Tissue retention of chlordane in fish is directly proportional to adiposity. | cdnsciencepub.com |

| Trophic Position | Biomagnification: Concentrations tend to increase in organisms at higher levels of the food web. | Diet is a dominant factor for OC concentrations in marine mammals and seabirds. | researchgate.net |

| Metabolic Rate | Complex: Efficient metabolism of parent compound can reduce its levels, but may increase levels of the more persistent metabolite, oxychlordane. | Oxychlordane is the most persistent and bioaccumulative metabolite. | jst.go.jpornl.gov |

| Chemical Structure | Isomer-Specific: Different isomers have different rates of elimination and accumulation. | In rats, trans-chlordane is eliminated more slowly than this compound. | inchem.org |

| Exposure Duration | Positive Correlation: Longer or continuous exposure leads to higher body burdens. | Blood or tissue levels of chlordane and its metabolites increase with exposure duration. | cdc.gov |

Distribution in Adipose Tissue and Other Organs

Due to its lipophilic (fat-loving) nature, this compound and its metabolites readily distribute into and are stored in adipose tissue (fat). epa.govwho.intinchem.org Following exposure, chlordane is absorbed and rapidly distributed throughout the body, with the highest concentrations consistently found in fat. epa.govwho.intinchem.orgiarc.fr Other organs also show accumulation, but at lower levels. The typical order of distribution from highest to lowest concentration is:

Adipose tissue

Liver

Kidney

Brain

Studies in rats have shown that after oral administration, the levels of chlordane and its metabolites in adipose tissue can be approximately 10 times higher than in the liver and kidney. cdc.gov The primary metabolite found in tissues, particularly in fat, is oxychlordane. epa.govwho.intnih.govepa.gov Oxychlordane is more persistent than the parent chlordane isomers. who.intnih.gov In mice, while this compound has a half-life of about one day in tissues, its metabolite oxychlordane has a much longer half-life, exceeding 100 days. epa.govjst.go.jp This persistence leads to long-term accumulation in the body. jst.go.jp

The relative concentrations of different chlordane-related compounds in tissues can vary. For instance, after a 28-day exposure in rats, the order of concentration in fat and liver was found to be oxychlordane > trans-nonachlor > cis-nonachlor (B1202745) > trans-chlordane > heptachlor. epa.gov

Table 1: Distribution of this compound and its Metabolites in Various Tissues

| Tissue | Relative Concentration | Key Findings | References |

|---|---|---|---|

| Adipose Tissue | Highest | Primary storage site for this compound and its lipophilic metabolites, especially oxychlordane. Concentrations can be about 10 times higher than in other organs. | epa.govwho.intinchem.orgcdc.govnih.gov |

| Liver | High | Significant accumulation occurs, and it is a primary site of metabolism. | epa.govwho.intiarc.fr |

| Kidney | Moderate | Lower concentrations are found compared to fat and liver. | epa.govwho.intiarc.fr |

| Brain | Low | Chlordane and its metabolites can cross the blood-brain barrier, but accumulation is lower than in other tissues. | epa.goviarc.fr |

| Muscle | Lowest | The least amount of accumulation is observed in muscle tissue. | epa.goviarc.fr |

Transfer through Food Chains and Trophic Levels

This compound and its metabolites are subject to bioaccumulation and biomagnification in food chains. favv-afsca.be This means that their concentrations increase in organisms at successively higher trophic levels.

The composition of chlordane-related compounds changes as they move up the food chain. favv-afsca.be While this compound may be present at lower trophic levels, its concentration tends to decrease at higher levels. cdc.gov Conversely, the concentrations of its more persistent metabolites, particularly oxychlordane and trans-nonachlor, increase significantly at higher trophic levels. favv-afsca.be In some Arctic marine food webs, for example, both chlordane isomers decrease in higher trophic levels, with only the metabolite oxychlordane being present in top predators like polar bears. cdc.gov

Studies have demonstrated this biomagnification in various ecosystems. In the Arctic marine food chain, the biomagnification factor for chlordane-related compounds was significant from fish to seals and from seals to polar bears. cdc.gov Similarly, in the White Sea marine food web, concentrations of chlordane-related compounds were strongly correlated with the trophic level of the organisms. nih.gov However, some studies have shown that this compound itself may not show a strong relationship with trophic level, unlike its metabolites. nih.govfrontiersin.org

The trophic magnification factor (TMF) is a measure of how much a contaminant concentration increases per trophic level. Studies in an Antarctic marine food web found that this compound, along with its metabolite trans-nonachlor, showed trophic magnification. frontiersin.org

Table 2: Trophic Transfer of this compound and its Metabolites

| Trophic Level | Compound Profile | Key Findings | References |

|---|---|---|---|

| Lower Trophic Levels (e.g., zooplankton, fish) | Higher relative amounts of parent compounds like this compound. | This compound is taken up from the environment. | cdc.gov |

| Mid-Trophic Levels (e.g., seals) | Decreasing parent compounds, increasing metabolites. | Metabolism of this compound to more persistent forms like oxychlordane occurs. | cdc.govnih.gov |

| Higher Trophic Levels (e.g., polar bears, killer whales) | Dominated by persistent metabolites like oxychlordane and trans-nonachlor. | Significant biomagnification of metabolites is observed. | favv-afsca.becdc.govfrontiersin.org |

Excretion and Elimination Pathways

The body eliminates this compound and its metabolites through several pathways, primarily through feces and to a lesser extent, urine. epa.govcdc.govwikipedia.org Lactational transfer is also a significant route of excretion in lactating females. wikipedia.orgnih.gov

Fecal and Urinary Excretion

The primary route of excretion for this compound and its metabolites is through the feces. epa.govcdc.govepa.govorst.edu Studies in rats have shown that following a single oral dose of radiolabeled this compound, over 90% of the dose was eliminated within 7 days, with the majority being excreted in the feces. cdc.govepa.govinchem.org Fecal excretion accounted for 70-90% of the administered dose, while urinary excretion was much lower, ranging from 2-8%. cdc.gov

The form of chlordane excreted is a mix of the parent compound and its metabolites. In rats, about 15% of the radiolabel in the feces was the administered compound, with the rest being primarily dechlorination products. epa.gov The higher lipophilicity of chlordane and its metabolites favors biliary excretion, which is then eliminated in the feces. cdc.gov

In humans, fecal excretion has also been documented. Following accidental ingestion, high concentrations of chlordane were found in the feces. cdc.gov Urinary excretion of chlordane and its metabolites in humans is generally low. cdc.gov

Lactational Transfer as an Excretory Route

Lactation represents a significant pathway for the elimination of this compound and its lipophilic metabolites from the mother's body. wikipedia.orgnih.gov These compounds mobilize from adipose tissue and are transferred to breast milk lipids. insp.mx

Studies have detected chlordane and its metabolites, particularly the persistent oxychlordane, in human breast milk. inchem.orgnih.gov The presence of these compounds in breast milk means they can be transferred to nursing infants. wikipedia.org The amount of chlordane and its metabolites excreted in breast milk can be influenced by the mother's body burden of these compounds at the start of lactation. insp.mx

Prolonged breastfeeding has been associated with a decrease in the maternal body burden of some organochlorine pesticides, including chlordane derivatives. insp.mx One study found that breastfeeding for at least 12 months was negatively associated with a mixture of organochlorine pesticides that included this compound and trans-chlordane. insp.mx

Ecotoxicological Studies on Cis Chlordane Mechanisms

Enantiomeric Signatures as Indicators of Environmental Processes

Chiral compounds like cis-chlordane exist as enantiomers, which are non-superimposable mirror images. While produced as a racemic mixture (a 1:1 ratio of enantiomers), this balance can shift in the environment due to various processes. The analysis of these enantiomeric signatures, often expressed as enantiomer fractions (EFs), provides valuable insights into the fate and transformation of this compound in different environmental compartments. diva-portal.org An EF of 0.5 indicates a racemic mixture, while deviations suggest the preferential degradation or enrichment of one enantiomer over the other. researchgate.netcopernicus.org

Deviation from Racemic Composition in Biota and Environmental Samples

Significant deviations from the racemic composition of this compound are frequently observed in various environmental matrices and biota. nih.govresearchgate.net In general, the degree of deviation increases in the order of water/sediments < air < fish < soil < plants < seals < polar bears < birds < whales. researchgate.net This trend suggests that biological systems play a crucial role in the enantioselective processing of this compound. researchgate.net

Studies have shown that in aquatic environments, this compound in seawater and lower trophic organisms like zooplankton often remains near racemic. researchgate.net However, in higher trophic level organisms, such as marine mammals, significant non-racemic values are common, indicating enantiomer-specific biotransformation and/or accumulation. researchgate.net For instance, in trout, there is a preferential biotransformation of the (+)-enantiomer of this compound. nih.gov

In terrestrial environments, soils can exhibit non-racemic this compound residues. For example, soils in some agricultural areas show enantioselective biotransformation, whereas urban soils may retain a more racemic signature, reflecting its use as a termiticide. nih.gov Plants have demonstrated the ability to enantioselectively uptake and transport chlordane (B41520) compounds from both soil and air. researchgate.net

Correlation with Biological Transformation and Weathering

The deviation from a racemic mixture of this compound is strongly correlated with biological transformation and environmental weathering processes. diva-portal.org Biotransformation, particularly metabolism by organisms, is a primary driver of enantioselective degradation. researchgate.net As this compound moves up the food web, the enantiomeric composition often becomes more non-racemic, reflecting the cumulative effects of metabolic processes at each trophic level. nih.govresearchgate.net

Weathering in abiotic compartments also contributes to shifts in enantiomeric signatures. For example, volatilization of partially degraded this compound from soil or water can lead to non-racemic compositions in the atmosphere. diva-portal.orgcopernicus.org The ratio of trans-chlordane (B41516) to this compound (TC/CC) is often used to gauge the age of chlordane residues, as trans-chlordane degrades more rapidly in the environment. researchgate.net A decreasing TC/CC ratio over time suggests a greater proportion of weathered residues. nih.govcopernicus.org

Use in Source Identification and Environmental Fate Tracing

The enantiomeric signatures of this compound serve as a powerful tool for identifying its sources and tracing its environmental fate. diva-portal.org Since technical chlordane was produced as a racemic mixture, deviations from this state in environmental samples can help distinguish between fresh inputs and aged or weathered residues. researchgate.net

For example, racemic this compound found in snowpack and sediment in certain regions points to atmospheric deposition from urban areas where it was used as a termiticide with little subsequent biotransformation. nih.gov Conversely, non-racemic signatures in other areas suggest that the chlordane has undergone biotransformation in agricultural soils before atmospheric transport. nih.gov

Biochemical Mechanisms of Action

The toxicity of this compound is rooted in its interactions with various cellular and molecular targets, leading to a cascade of biochemical and physiological effects.

Interaction with Cellular and Molecular Targets

A primary mechanism of action for this compound is its role as an antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system. orst.edu By inhibiting the action of GABA, a major inhibitory neurotransmitter, this compound leads to a state of uncontrolled neuronal excitation. orst.edu However, recent research indicates that this compound can also induce toxicity in motor neurons through GABA-independent pathways. researchgate.netacs.orgresearchgate.net

Beyond the nervous system, this compound has been shown to interact with other cellular components. It is believed to bind irreversibly to macromolecules like DNA, which can lead to altered cellular function or cell death. nih.gov Additionally, it can antagonize estrogen-related receptors, affecting transcription. Studies have also demonstrated that this compound inhibits enzymes such as Na+, K+-ATPase and Ca2+, Mg2+-ATPase, which are vital for maintaining cellular ion gradients and neurotransmitter release. orst.edu

Enzyme Induction

This compound is a known inducer of hepatic microsomal enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov This induction leads to an increase in the volume of the smooth endoplasmic reticulum and can result in hepatocellular enlargement and hypertrophy.

Specifically, this compound exposure can induce CYP2B and CYP3A enzyme isoforms in rats. nih.gov These enzymes are involved in the metabolism of a wide range of compounds, including this compound itself. nih.gov The induction of these enzymes can alter the rate and pathways of its metabolism, which is an enantioselective process. nih.gov Studies with rat liver microsomes have shown that the extent and direction of the enantioselective metabolism of this compound are dependent on which P450 isoforms are induced. nih.gov For example, incubation with microsomes where CYP2B enzymes were induced resulted in an enrichment of (+)-cis-chlordane. nih.gov

The induction of these enzymes can have broader implications, as they also metabolize other xenobiotics and endogenous compounds like steroids and fatty acids. The interaction between this compound and the cytochrome P450 system is a key aspect of its biochemical effects and contributes to its toxicity. nih.gov

Table of Enantiomer Fractions (EFs) of this compound in Various Environmental Matrices

| Environmental Matrix | Typical Enantiomer Fraction (EF) Range | Predominant Enantiomer | Reference(s) |

| Water/Sediments | Close to racemic (≈0.5) | Racemic or near-racemic | researchgate.netusgs.govnih.gov |

| Air | Slightly non-racemic | Variable, can be >0.5 | researchgate.netcopernicus.orgnih.gov |

| Soil | Non-racemic (e.g., >0.5) | Often (+)-cis-chlordane | diva-portal.orgresearchgate.netnih.gov |

| Fish (Trout) | Non-racemic (0.043 to 0.466) | Depleted in (+)-enantiomer | nih.gov |

| Marine Mammals | Significantly non-racemic | Variable | researchgate.net |

Table of Cellular and Molecular Targets of this compound

| Target | Mechanism of Interaction | Consequence | Reference(s) |

| GABA Receptor | Antagonist | Neuronal hyperexcitation | orst.eduacs.org |

| DNA | Irreversible binding | Altered cellular function, potential cell death | nih.gov |

| Estrogen-Related Receptors | Antagonist | Altered gene transcription | |

| Na+, K+-ATPase | Inhibition | Disruption of ion transport | orst.edu |

| Ca2+, Mg2+-ATPase | Inhibition | Disruption of calcium homeostasis and neurotransmitter release | orst.edu |

| Cytochrome P450 Enzymes | Induction (e.g., CYP2B, CYP3A) | Altered metabolism of xenobiotics and endogenous compounds | nih.govnih.gov |

Comparative Ecotoxicological Potency of this compound and its Metabolites

The primary oxidative metabolite of both cis- and trans-chlordane is oxychlordane (B150180). epa.govornl.gov This metabolite is noted for being more persistent and toxic than the original chlordane isomers. who.intepa.gov Oxychlordane is environmentally persistent, bioaccumulative, and is considered the ultimate toxic metabolite in non-acute exposures. epa.govornl.gov Its long retention time in adipose tissue contributes significantly to the chronic toxicity associated with chlordane exposure. epa.gov

The liver is a primary target organ for this compound and its metabolites. epa.gov Studies have demonstrated that exposure can lead to increased liver weight and histopathological changes consistent with microsomal enzyme induction. researchgate.netnih.gov These hepatic effects were found to be most pronounced in rats treated with trans-nonachlor (B44118) compared to cis-nonachlor (B1202745) and technical chlordane. researchgate.netnih.gov

Assessment of Metabolite Activity

The assessment of metabolite activity is crucial for understanding the full ecotoxicological risk of this compound. The biotransformation of this compound leads to several metabolites, with oxychlordane being the most significant in terms of toxicity and persistence. who.intepa.gov

Oxychlordane is formed through the metabolic oxidation of this compound and is the major toxic and bioaccumulative metabolite. epa.govornl.gov Its formation is a key step in the toxification pathway of chlordane. Due to its high lipophilicity and resistance to further degradation, oxychlordane bioaccumulates in the fatty tissues of organisms, where it can be detected long after the initial exposure has ceased. epa.govcdc.gov Studies in mice have shown that while this compound is metabolized and cleared from the blood relatively quickly, its metabolite oxychlordane is eliminated very slowly, with a determined half-life of 25 days in blood. cdc.gov

Other metabolites identified from the incubation of this compound with human liver microsomes include chlordene (B1668713) chlorohydrin and monohydroxylated dihydrochlordene. cdc.govepa.gov However, oxychlordane is consistently identified as the primary contributor to long-term toxicity. epa.gov The process of chlordane metabolism can be induced by exposure to chlordane itself, suggesting that the body's attempt to metabolize the compound can enhance its transformation into more toxic forms. cdc.gov

The comparative toxicity of chlordane constituents and metabolites has been a subject of specific investigation. In a 28-day study using rats, the accumulation of the major metabolite oxychlordane in adipose tissue was observed for all tested chemicals (cis-nonachlor, trans-nonachlor, and technical chlordane). researchgate.netnih.gov This highlights the central role of oxychlordane as the common toxic endpoint for various chlordane-related compounds.

Comparative Toxicity of Chlordane and Related Compounds

| Compound | Key Findings on Potency/Toxicity | Primary Target Organ(s) | Reference |

|---|---|---|---|

| This compound | Parent compound; part of technical chlordane mixture. Metabolized to the more toxic oxychlordane. | Liver, Kidney | epa.govcdc.gov |